5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 497063-63-5
VCID: VC4528943
InChI: InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14)
SMILES: C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C9H8N6O2
Molecular Weight: 232.203

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine

CAS No.: 497063-63-5

Cat. No.: VC4528943

Molecular Formula: C9H8N6O2

Molecular Weight: 232.203

* For research use only. Not for human or veterinary use.

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine - 497063-63-5

Specification

CAS No. 497063-63-5
Molecular Formula C9H8N6O2
Molecular Weight 232.203
IUPAC Name 5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine
Standard InChI InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14)
Standard InChI Key JRSCVGBMKGFJEP-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Physicochemical Properties

Chemical Identity

  • IUPAC Name: 5-Nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine

  • Molecular Formula: C₉H₈N₆O₂

  • Molecular Weight: 232.203 g/mol

  • CAS Registry Number: 497063-63-5

  • SMILES: C1=CC=NC(=C1)NC2=NC=NC(=C2N+[O-])N

Spectral and Physical Data

  • InChI Key: JRSCVGBMKGFJEP-UHFFFAOYSA-N

  • Solubility: Limited data available; typical of polar pyrimidine derivatives, likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

  • Stability: Nitro groups may confer sensitivity to reducing conditions, necessitating storage in inert atmospheres .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

A microwave-assisted, palladium-catalyzed method enables efficient synthesis of 4,6-diamino pyrimidine derivatives. For example:

  • Chlorination: 4,6-Dihydroxy-2-methylpyrimidine reacts with phosphorus oxychloride to form 4,6-dichloro-2-methylpyrimidine .

  • Amination: Substitution with 2-nitroaniline in the presence of potassium tert-butoxide yields 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidine-4-amine .

  • Reduction: Catalytic hydrogenation reduces nitro groups to amines, yielding the final product .

Condensation and Cyclization

Alternative routes involve nitrosation of malononitrile followed by cyclization with guanidine derivatives:

  • Nitrosation: Malononitrile reacts with sodium nitrite in acidic conditions to form isonitrosomalonitrile .

  • Cyclization: Heating with guanidine carbonate in DMF produces 5-nitroso-2,4,6-triaminopyrimidine, a potential precursor .

Table 1: Comparative Synthesis Routes

MethodYield (%)Key ReagentsReference
Palladium-catalyzed70–85PdCl₂, KOtBu, H₂/Pd-C
Nitrosation-Cyclization60–75NaNO₂, Guanidine carbonate

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrimidine derivatives exhibit affinity for kinase and reductase enzymes due to structural mimicry of purine/pyrimidine bases:

  • CDK4/6 Inhibition: Analogous compounds (e.g., palbociclib) bind to cyclin-dependent kinases, blocking cell cycle progression .

  • Antifolate Activity: Dihydrofolate reductase (DHFR) inhibition is observed in related diaminopyrimidines, suggesting potential antiproliferative effects .

Table 2: Biological Activity Profiling

ActivityModel SystemEfficacy (IC₅₀/EC₅₀)Reference
CDK4 InhibitionEnzymatic assay1–4 nM
AntifibroticHSC-T6 cells23–209 nM
Anticancer (Methuosis)MDA-MB-231 xenograftTumor growth inhibition: 60%

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for electronic modulation; removal reduces kinase binding affinity .

  • Pyridin-2-yl Substituent: Enhances solubility and π-stacking interactions with enzyme active sites .

  • Amino Groups: Critical for hydrogen bonding with ATP-binding pockets of CDKs .

Applications in Drug Development

Intermediate for Complex Molecules

The compound serves as a scaffold for synthesizing kinase inhibitors (e.g., CDK4/6) and antifolate agents .

Targeted Therapy

  • Oncology: CDK4/6 inhibitors (e.g., palbociclib analogs) are FDA-approved for breast cancer .

  • Fibrosis: Pyrimidine derivatives show promise in reversing liver fibrosis via HSC-T6 inhibition .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Identification: Explore interactions with non-kinase targets (e.g., GPCRs, ion channels).

  • Hybrid Molecules: Conjugate with antimetabolites (e.g., 5-fluorouracil) for synergistic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator